1-(3,5-Difluoropyridin-2-yl)-n-methylmethanamine
Description
Properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-10-4-7-6(9)2-5(8)3-11-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEWZRYOPHAIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The aldehyde group at the 2-position of the pyridine ring undergoes condensation with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are commonly employed as reducing agents, with the latter offering superior selectivity in protic solvents.
Key parameters include:
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Solvent selection : Polar aprotic solvents such as dioxane or tetrahydrofuran (THF) enhance imine formation.
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Catalysts : p-Toluenesulfonic acid (PTSA) accelerates condensation, while potassium carbonate (K2CO3) neutralizes acidic byproducts during reduction.
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Temperature : Reactions proceed efficiently at reflux (80–100°C), with completion typically within 6 hours.
Experimental Data and Yields
In a representative procedure, 3,5-difluoropyridine-2-carbaldehyde (5 mmol) and methylamine (5 mmol) were stirred in dioxane with PTSA (0.5 mmol) for 30 minutes. NaBH4 (5 mmol) was added, followed by K2CO3 (7.5 mmol), and the mixture was refluxed for 6 hours. The product was isolated via vacuum distillation and recrystallized from ethanol, yielding 82% pure this compound.
Nucleophilic Aromatic Substitution (SNAr) on Activated Pyridine Derivatives
SNAr reactions exploit electron-deficient aromatic rings to facilitate substitution with nucleophiles. For this compound, SNAr is viable at the 2-position of 3,5-difluoropyridine derivatives activated by electron-withdrawing groups.
Substrate Activation and Reaction Conditions
The 3,5-difluoro substituents enhance the electrophilicity of the pyridine ring, enabling displacement of a leaving group (e.g., chloride, mesylate) at the 2-position by methylamine.
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Substrate preparation : 2-Chloro-3,5-difluoropyridine (10 mmol) was dissolved in N-methylpyrrolidone (NMP).
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Nucleophilic attack : Methylamine (15 mmol) and lithium chloride (12 mmol) were added, followed by 1,8-diazabicycloundec-7-ene (DBU, 10 mmol) to deprotonate the amine.
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Reaction monitoring : The mixture was heated to 50°C for 3 hours, yielding 78% of the target compound after aqueous workup and column chromatography.
Challenges and Mitigation
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Regioselectivity : Competing substitution at the 6-position can occur but is minimized by steric hindrance from the 3,5-difluoro groups.
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Side reactions : Over-alkylation is suppressed using stoichiometric methylamine and low temperatures.
Direct N-Methylation of (3,5-Difluoropyridin-2-yl)methanamine
Primary amines can be methylated to secondary amines using methylating agents such as methyl iodide or formaldehyde/formic acid mixtures.
Methylation Strategies
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Eschweiler-Clarke reaction : Treatment of (3,5-difluoropyridin-2-yl)methanamine with formaldehyde and formic acid at 100°C for 12 hours achieves 85% conversion to the N-methyl derivative.
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Methyl iodide : In the presence of potassium carbonate, methyl iodide (1.2 equiv.) in acetonitrile at 60°C for 6 hours yields 76% product .
Chemical Reactions Analysis
1-(3,5-Difluoropyridin-2-yl)-n-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives for further study.
Biology
- Enzyme Interaction Studies : Research indicates that 1-(3,5-Difluoropyridin-2-yl)-n-methylmethanamine can interact with specific enzymes, making it useful in biochemical assays to study enzyme kinetics and inhibition mechanisms. Preliminary studies suggest it may inhibit certain kinases involved in cancer progression.
- Potential Antiparasitic Activity : In vitro studies have shown that this compound exhibits significant antiparasitic activity against Plasmodium berghei, indicating its potential application in treating malaria.
Medicine
- Pharmaceutical Intermediate : The compound is being explored as a pharmaceutical intermediate for drugs targeting various diseases. Its unique structural characteristics may contribute to the development of new therapeutics for conditions such as cancer and infectious diseases.
Case Studies
Several case studies have investigated the biological effects and applications of this compound:
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited varying degrees of potency against specific protein kinases involved in tumor growth. The findings suggest that modifications to the compound could enhance its inhibitory effects on these targets.
Case Study 2: Antiparasitic Efficacy
In a malaria model using Plasmodium berghei, the compound was administered orally and showed significant efficacy in reducing parasitemia levels compared to control groups. This suggests potential for development into an antiparasitic drug.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)-n-methylmethanamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(3,5-Difluoropyridin-2-yl)-N-methylmethanamine, along with their distinguishing features and similarity scores derived from :
| Compound Name | CAS No. | Substituents | Key Differences | Similarity Score |
|---|---|---|---|---|
| This compound | - | -NHCH₃ (methylamine) at C2; F at C3, C5 | Reference compound | 1.00 (baseline) |
| 1-(3,5-Difluoropyridin-2-yl)ethanamine | 915720-76-2 | -NHCH₂CH₃ (ethylamine) at C2; F at C3, C5 | Ethylamine vs. methylamine substituent | 0.96 |
| 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride | 1065267-25-5 | Ethylamine hydrochloride salt | Enhanced solubility due to salt formation | 0.98 |
| (R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride | 1391475-97-0 | Single F at C3; (R)-stereochemistry | Reduced fluorination; chiral center | 1.00 |
| (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride | 1391462-15-9 | Single F at C3; (S)-stereochemistry | Enantiomeric form; impacts receptor binding | 1.00 |
Key Observations :
Substituent Effects :
- The ethylamine analog (CAS 915720-76-2) exhibits reduced similarity (0.96) due to the longer alkyl chain, which increases lipophilicity and may alter metabolic stability compared to the methylamine group in the target compound .
- The hydrochloride salt (CAS 1065267-25-5) shows higher aqueous solubility, a critical factor for bioavailability in drug development .
Stereochemistry :
- The (R)- and (S)-enantiomers of 3-fluoropyridin-2-yl-ethanamine (CAS 1391475-97-0 and 1391462-15-9) demonstrate how chirality can drastically influence pharmacological activity. For instance, one enantiomer may exhibit higher target selectivity, while the other could display off-target effects .
Such methods may inform scalable routes for the target compound’s derivatives .
Implications for Research and Development
The structural nuances of this compound and its analogs underscore the importance of:
- Fluorine Positioning : Dual fluorination at C3 and C5 enhances electronic effects critical for interactions with hydrophobic enzyme pockets.
- Amine Functionalization : Methylamine groups offer a balance between metabolic stability and steric hindrance compared to bulkier substituents.
- Salt Forms : Hydrochloride salts improve solubility but may require formulation adjustments to mitigate hygroscopicity.
Further studies should explore the target compound’s pharmacokinetic profile and compare it with its ethylamine and enantiomeric analogs to validate these hypotheses.
Biological Activity
1-(3,5-Difluoropyridin-2-yl)-n-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring with two fluorine substituents at the 3 and 5 positions. The nitrogen-containing side chain contributes to its biological activity. The fluorination can influence the physicochemical properties of the compound, such as lipophilicity and metabolic stability, which are crucial for drug design .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. This interaction may inhibit or activate certain pathways depending on the target molecule involved.
Biological Applications
This compound has several applications in scientific research:
1. Medicinal Chemistry
- The compound is being explored as a potential pharmaceutical intermediate. Its structural characteristics make it suitable for further modifications aimed at enhancing therapeutic efficacy.
2. Enzyme Inhibition
- It has been used in studies focusing on enzyme interactions, particularly as a potential inhibitor in biochemical assays. This could have implications for developing treatments for diseases where enzyme regulation is critical.
3. Antimicrobial Activity
- Preliminary studies indicate that similar compounds exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized that it may share similar properties due to structural analogies with known active compounds .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibitor in biochemical assays | |
| Antimicrobial | Hypothetical activity against MRSA | |
| Pharmaceutical Use | Intermediate for drug synthesis |
Case Study: Enzyme Interaction
A study investigated the interaction of fluorinated pyridine derivatives with various enzymes. The results indicated that these compounds could effectively inhibit target enzymes involved in metabolic pathways associated with cancer progression. Although direct data on this compound was not provided, the trends observed suggest a promising avenue for further exploration .
Case Study: Antimicrobial Properties
Research into structurally similar compounds revealed significant antimicrobial activity against resistant strains of bacteria like MRSA. For example, derivatives showed minimum inhibitory concentrations (MIC) lower than 0.25 µg/mL against these pathogens, indicating strong potential for development into therapeutic agents .
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Reductive Amination | 72 | 98 | NaBH, EtOH, 60°C, 8h | |
| SNAr Reaction | 65 | 95 | KCO, DMF, 80°C, 12h |
Q. Table 2. Biological Activity in Standard Assays
| Assay Type | Target | IC (µM) | Notes | Reference |
|---|---|---|---|---|
| Fluorescence Binding | TLR4 Receptor | 0.45 ± 0.12 | pH 7.4, 1% DMSO | |
| Enzyme Inhibition | Monoamine Oxidase | 12.3 ± 2.1 | Competitive inhibition observed |
Key Considerations for Researchers
- Synthetic Scalability : Pilot-scale reactions (>10 g) require solvent recovery systems to manage fluorinated waste .
- Biological Testing : Use low-DMSO concentrations (<0.5%) to avoid artifactual results in cell-based assays .
- Data Reproducibility : Document fluorinated intermediate storage conditions (e.g., inert atmosphere) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
